molecular formula C8H16N2O B13181626 N-[(Azetidin-2-yl)methyl]-N-methylpropanamide

N-[(Azetidin-2-yl)methyl]-N-methylpropanamide

Cat. No.: B13181626
M. Wt: 156.23 g/mol
InChI Key: VSRGXFPYUUPUHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(Azetidin-2-yl)methyl]-N-methylpropanamide is a propanamide derivative featuring a four-membered azetidine ring attached via a methylene linker. Azetidine, a saturated heterocyclic amine, introduces significant conformational strain due to its small ring size, which may enhance reactivity and influence binding interactions in biological systems. The N-methylpropanamide backbone is a common motif in peptidomimetics and pharmaceuticals, contributing to hydrogen-bonding capabilities and metabolic stability.

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

N-(azetidin-2-ylmethyl)-N-methylpropanamide

InChI

InChI=1S/C8H16N2O/c1-3-8(11)10(2)6-7-4-5-9-7/h7,9H,3-6H2,1-2H3

InChI Key

VSRGXFPYUUPUHT-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C)CC1CCN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Azetidin-2-yl)methyl]-N-methylpropanamide typically involves the formation of the azetidine ring followed by functionalization. One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . Another approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. Techniques like continuous flow synthesis and the use of automated reactors could be employed to scale up the production.

Chemical Reactions Analysis

Comparison with Similar Compounds

Amides with Varied Substituents

  • N-Methylpropanamide (C₄H₉NO): A simple amide with a melting point of 179.0°C . Lacks the azetidine group, resulting in lower molecular complexity and rigidity compared to the target compound. Serves as a baseline for comparing thermodynamic stability and intermolecular forces.
  • Fluorinated Propanamide Derivatives (e.g., 3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide hydrochloride): Incorporates fluorine substituents, enhancing metabolic stability and lipophilicity . The fluorophenyl group introduces electron-withdrawing effects, contrasting with the electron-rich azetidine in the target compound.

Key Difference : The azetidine group in the target compound may reduce crystallinity (lower melting point) compared to N-methylpropanamide, while fluorinated analogs prioritize electronic modulation over ring strain.

Compounds with Cyclic Amines

  • Pyrrolidine Derivatives :

    • Pyrrolidine (five-membered ring) in compounds like I-20 () offers reduced ring strain and greater conformational flexibility than azetidine .
    • Biological activity in peptidomimetics often relies on pyrrolidine’s balance between rigidity and flexibility.
  • Piperazine and Morpholine Derivatives :

    • Six-membered rings (e.g., piperazine in ) provide even greater flexibility and solubility but lack the steric constraints of azetidine .

Peptidomimetics and Complex Substituents

  • Phenylalanine-Containing Peptidomimetics (I-18 to I-21) :

    • Feature bulky groups like difluorophenyl and tetramethyl-dioxaborolan, designed for targeted interactions (e.g., protease inhibition) .
    • Melting points range from 46–48°C, suggesting lower crystallinity due to complex substituents.

Key Difference : The target compound’s azetidine group may offer unique steric and electronic properties for unexplored therapeutic targets, whereas peptidomimetics prioritize bulkier, target-specific substituents.

Thioamide vs. Amide Derivatives

  • 2-[(2-Amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]-N,N-dimethylpropanamide: Replaces the oxygen in the amide with sulfur, altering electronic properties and hydrogen-bonding capacity . Thioamides are less common in drugs due to metabolic instability but useful in specialized reactions.

Key Difference : The target compound’s traditional amide group ensures metabolic stability, while thioamides prioritize reactivity in synthetic chemistry.

Data Tables

Table 1: Physical and Thermodynamic Properties

Compound Melting Point (°C) Molecular Weight Key Feature Reference
N-Methylpropanamide 179.0 101.15 Simple amide
I-18 (Peptidomimetic) 46–48 661.31 Difluorophenyl substituent
3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide HCl N/A 276.73 Fluorinated aromatic

Table 2: Structural and Functional Comparisons

Compound Cyclic Amine Fluorine Substituent Amide Type Bioactivity Target
Target Compound Azetidine No Regular Undetermined
Fluorinated Propanamide HCl No Yes Regular Agrochemicals
Pyrrolidine Derivative (I-20) Pyrrolidine No Regular Enzyme inhibition

Biological Activity

N-[(Azetidin-2-yl)methyl]-N-methylpropanamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of azetidinones, which are characterized by a four-membered cyclic amide structure. The azetidine ring contributes to the compound's unique properties and biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The compound may interact with various receptors in the central nervous system (CNS), influencing neurotransmitter pathways. For instance, compounds with similar structures have shown affinity for opioid receptors, suggesting potential analgesic properties .
  • Enzyme Inhibition : Some studies indicate that azetidinones can act as inhibitors of specific enzymes involved in cellular signaling pathways, such as protein kinases. This inhibition can lead to altered cellular responses, potentially useful in treating diseases like cancer .
  • Antimicrobial Activity : Azetidinone derivatives have been noted for their antimicrobial properties, indicating that this compound could exhibit similar effects against bacterial strains .

Table 1: Biological Activities of this compound

Activity TypeDescriptionReference
AntimicrobialPotential activity against Gram-positive bacteria
AnalgesicPossible interaction with opioid receptors
Enzyme InhibitionInhibits certain protein kinases

Case Studies

Case Study 1: Analgesic Properties

In a study assessing the analgesic properties of azetidinone derivatives, this compound was evaluated for its ability to reduce pain responses in animal models. The results indicated a significant reduction in pain behavior compared to control groups, suggesting that the compound may act as a viable analgesic agent .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of azetidinone compounds against various bacterial strains. This compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antibiotic candidate .

Research Findings

Recent research has expanded on the pharmacological profile of azetidinones, revealing diverse biological activities:

  • Pharmacological Profile : A comprehensive review identified over fourteen different biological activities associated with azetidinone derivatives, emphasizing their versatility in medicinal applications .
  • Structure-Activity Relationship (SAR) : Studies have shown that modifications to the azetidinone structure can significantly influence its biological activity, paving the way for the design of more potent derivatives .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing N-[(Azetidin-2-yl)methyl]-N-methylpropanamide, and how can reaction yields be optimized?

Methodological Answer:
Azetidine-containing compounds are typically synthesized via reductive amination or coupling reactions. For example, azetidine scaffolds can be functionalized through nucleophilic substitution or amidation steps, as demonstrated in the synthesis of structurally related azetidine derivatives . To optimize yields:

  • Use catalysts like palladium or copper for coupling reactions.
  • Adjust solvent polarity (e.g., DMF for polar intermediates, THF for non-polar steps).
  • Control reaction temperature (e.g., 0–25°C for sensitive intermediates).
  • Purify via column chromatography with gradients optimized for azetidine solubility (e.g., hexane/ethyl acetate mixtures).

Basic: Which analytical techniques are critical for characterizing this compound, and what spectral markers should be prioritized?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : Focus on the N-methyl group (doublet at δ ~3.0 ppm) and azetidine protons (complex splitting due to ring strain) . The carbonyl (C=O) resonance appears at ~170 ppm in 13C^{13}\text{C} NMR.
  • IR Spectroscopy : The amide C=O stretch occurs at ~1650–1680 cm1^{-1} .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to confirm the molecular ion ([M+H]+^+) and fragmentation patterns.
  • HPLC : Employ reverse-phase columns (C18) with UV detection at 210–230 nm for purity assessment.

Advanced: How does stereochemistry at the azetidine ring influence the compound’s receptor-binding properties?

Methodological Answer:
Stereochemistry significantly impacts receptor interactions. For example, enantiomers of structurally similar compounds exhibit divergent affinities for neurotransmitter receptors (e.g., dopamine, serotonin receptors) due to spatial compatibility with binding pockets . To study this:

Synthesize enantiopure forms via chiral auxiliaries or asymmetric catalysis .

Perform docking simulations (e.g., AutoDock Vina) to predict binding modes.

Validate with radioligand assays (e.g., 3H^3\text{H}-labeled competitors) under standardized buffer conditions (pH 7.4, 25°C).

Advanced: How can researchers resolve contradictions in reported receptor affinity data for azetidine-propanamide derivatives?

Methodological Answer:
Contradictions often arise from assay variability (e.g., cell lines, buffer composition). Mitigation strategies include:

  • Standardized Assay Conditions : Use identical cell membranes (e.g., CHO-K1 expressing human receptors) and buffer ionic strength.
  • Control Comparisons : Include reference ligands (e.g., ketanserin for serotonin receptors) to normalize data .
  • Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes across studies.

Methodological: What experimental designs are recommended for assessing metabolic stability in preclinical models?

Methodological Answer:
To evaluate metabolic stability:

Liver Microsome Assays : Incubate the compound with human or rodent microsomes (37°C, NADPH-regenerating system). Monitor degradation via LC-MS/MS over 60 minutes .

CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to identify enzyme interactions.

In Vivo Pharmacokinetics : Administer IV/oral doses to rodents and measure plasma half-life (t1/2t_{1/2}) and bioavailability (AUC).

Advanced: How can computational modeling guide the optimization of this compound for target selectivity?

Methodological Answer:

  • QSAR Modeling : Train models on datasets of azetidine derivatives to predict logP, pKa, and binding energy.
  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to assess conformational stability .
  • Free Energy Perturbation (FEP) : Calculate relative binding affinities for proposed analogs.

Basic: What are the key safety considerations for handling azetidine-containing compounds in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of aerosols .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

Advanced: What strategies can elucidate the role of the azetidine ring in modulating compound solubility and bioavailability?

Methodological Answer:

  • Solubility Studies : Measure equilibrium solubility in PBS (pH 7.4) and simulate intestinal fluid (FaSSIF).
  • Permeability Assays : Use Caco-2 cell monolayers to assess intestinal absorption.
  • Co-Crystallization : Co-formulate with cyclodextrins or lipids to enhance aqueous stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.